molecular formula C16H12N4O3 B11706885 N'-(1H-indol-3-ylmethylene)-3-nitrobenzohydrazide

N'-(1H-indol-3-ylmethylene)-3-nitrobenzohydrazide

Cat. No.: B11706885
M. Wt: 308.29 g/mol
InChI Key: LIZIAUWUIXBYPN-VCHYOVAHSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 3-nitrobenzohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazone linkage.

Major Products Formed

    Oxidation: Formation of nitro to amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H12N4O3/c21-16(11-4-3-5-13(8-11)20(22)23)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17H,(H,19,21)/b18-10+

InChI Key

LIZIAUWUIXBYPN-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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